

Investigating the Endocrine Disruption Potential of Butyloctyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: *B3049012*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctyl salicylate, a common ingredient in sunscreens and other personal care products, has come under scrutiny for its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of **Butyloctyl salicylate**. While direct experimental data remains limited, this document synthesizes available computational predictions, regulatory concerns, and the toxicological profile of structurally similar compounds. Furthermore, it outlines the detailed experimental protocols for key in vitro and in vivo assays that are essential for a thorough assessment of its activity on the estrogenic, androgenic, and thyroid pathways. This guide serves as a critical resource for researchers and professionals in drug development and cosmetic science, highlighting the existing data gaps and providing a roadmap for future research to ensure consumer safety.

Introduction

Butyloctyl salicylate (CAS No. 190085-41-7) is a synthetic ester of salicylic acid and butyloctanol.^{[1][2]} It is primarily used in cosmetic and personal care products as a solvent to dissolve and stabilize UV filters, an emollient to improve skin feel, and to a lesser extent, as a UV filter itself.^{[1][2]} Its chemical structure is closely related to ethylhexyl salicylate (octisalate), a compound that has been flagged for potential weak estrogenic activity.^[1] This structural

similarity, coupled with its classification as a potential endocrine disruptor by some regulatory bodies, necessitates a thorough investigation of its endocrine-modulating properties.[3]

Current Evidence of Endocrine Disruption Potential

Direct experimental evidence from in vitro or in vivo studies specifically investigating the endocrine-disrupting effects of **Butyloctyl salicylate** is not readily available in the public scientific literature. The current concern is primarily based on computational modeling, regulatory listings, and its structural similarity to other salicylates with known weak estrogenic activity.

Computational Predictions

A 2016 study employing a consensus modeling approach predicted that **Butyloctyl salicylate** possesses estrogenic activity.[4] This in silico analysis provides a quantitative estimation of its potential to bind to the estrogen receptor.

Table 1: Computational Prediction of Estrogenic Activity of **Butyloctyl Salicylate**

Parameter	Value	Reference
Prediction	+ (Active)	[4]
Confidence	0.827	[4]
Predicted log(RBA)	-0.853	[4]
Relative Binding Affinity (RBA) is in relation to estradiol, where the log(RBA) of estradiol is 2.		

Regulatory and Advisory Body Listings

The Danish Centre on Endocrine Disruptors has listed **Butyloctyl salicylate** as an endocrine disruptor.[3] Additionally, the National Toxicology Program (NTP) ToxCast (Toxicity Forecaster) has assigned it a score of 1.5-2.5, suggesting potential biological activity that warrants further investigation, although specific endocrine-related assay results are not detailed in the available literature.[3]

Concerns Based on Chemical Analogy

Butyloctyl salicylate is structurally similar to octisalate (ethylhexyl salicylate), another UV filter that has been the subject of investigations into its potential endocrine-disrupting effects. Studies on octisalate have suggested weak binding to estrogen receptors.[1] This similarity in chemical structure raises the possibility that **Butyloctyl salicylate** may exhibit a similar toxicological profile.

Recommended Experimental Protocols for Endocrine Disruption Assessment

To address the current data gaps, a comprehensive evaluation of **Butyloctyl salicylate**'s endocrine disruption potential should be conducted using standardized and validated in vitro and in vivo assays. The following sections detail the recommended experimental protocols based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

In Vitro Assays

This assay determines the ability of a chemical to bind to and activate the estrogen receptor (ER), leading to the expression of a reporter gene.

- **Cell Line:** A stable transgenic cell line expressing the human estrogen receptor alpha (hER α), such as the hER α -HeLa-9903 cell line, is recommended.
- **Experimental Procedure:**
 - Cells are cultured in a medium free of estrogenic compounds.
 - Cells are then exposed to a range of concentrations of **Butyloctyl salicylate**, typically from 10^{-9} M to 10^{-3} M, along with a positive control (e.g., 17 β -estradiol) and a vehicle control.
 - After an incubation period, cell lysis is performed, and the activity of the reporter gene product (e.g., luciferase) is measured.
- **Data Analysis:** The response is measured as a fold induction over the vehicle control. A concentration-response curve is generated to determine the EC₅₀ (half-maximal effective

concentration).

This assay assesses the potential of a chemical to act as an agonist or antagonist of the androgen receptor (AR).

- Cell Line: A suitable cell line, such as the MDA-kb2 human breast cancer cell line, which endogenously expresses the androgen receptor and contains an androgen-responsive reporter gene, should be used.
- Experimental Procedure:
 - Agonist Mode: Cells are exposed to various concentrations of **Butyloctyl salicylate**, a positive control (e.g., dihydrotestosterone, DHT), and a vehicle control.
 - Antagonist Mode: Cells are co-exposed to a fixed concentration of DHT and varying concentrations of **Butyloctyl salicylate**.
 - Following incubation, the reporter gene activity is measured.
- Data Analysis: In agonist mode, the EC_{50} is determined. In antagonist mode, the IC_{50} (half-maximal inhibitory concentration) is calculated.

This assay evaluates the interaction of a chemical with the thyroid hormone receptor (TR).

- Assay Principle: A competitive binding assay using a radiolabeled thyroid hormone (e.g., ^{125}I - T_3) and a source of thyroid hormone receptors (e.g., from rat liver nuclei) can be employed. Alternatively, a reporter gene assay in a cell line expressing the thyroid hormone receptor can be used.
- Experimental Procedure (Binding Assay):
 - Thyroid hormone receptors are incubated with a fixed concentration of radiolabeled T_3 and varying concentrations of **Butyloctyl salicylate**.
 - The receptor-bound and free radiolabeled hormone are separated.
 - The amount of bound radioactivity is measured.

- Data Analysis: The IC₅₀ value is determined from a competition curve.

In Vivo Assays

This assay is a well-established in vivo screening test for estrogenic activity.

- Animal Model: Immature or ovariectomized adult female rats or mice.
- Experimental Procedure:
 - Animals are administered **Butyloctyl salicylate** daily for three consecutive days via oral gavage or subcutaneous injection at multiple dose levels.
 - A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.
 - On the fourth day, the animals are euthanized, and the uterus is excised and weighed (wet and blotted weight).
- Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

This assay is used to identify substances with androgenic or anti-androgenic activity.

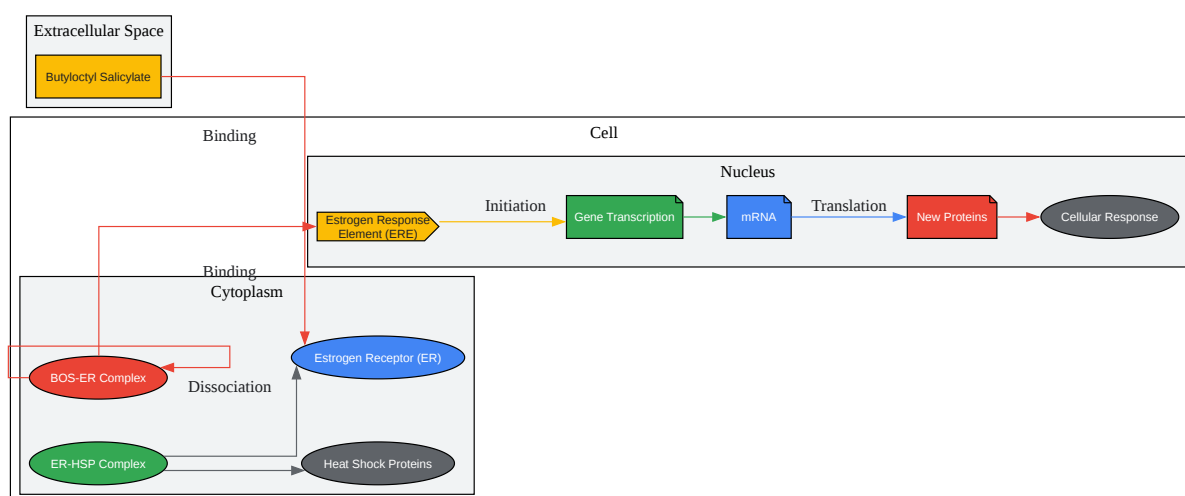
- Animal Model: Peripubertal castrated male rats.
- Experimental Procedure:
 - Androgenic Activity: Animals are treated with **Butyloctyl salicylate** for 10 consecutive days.
 - Anti-androgenic Activity: Animals are co-treated with testosterone propionate and **Butyloctyl salicylate** for 10 consecutive days.
 - A positive control (e.g., testosterone propionate for androgenicity; flutamide for anti-androgenicity) and a vehicle control are included.
 - After the treatment period, five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are

excised and weighed.

- Data Analysis: A statistically significant change in the weight of these tissues indicates androgenic or anti-androgenic activity.

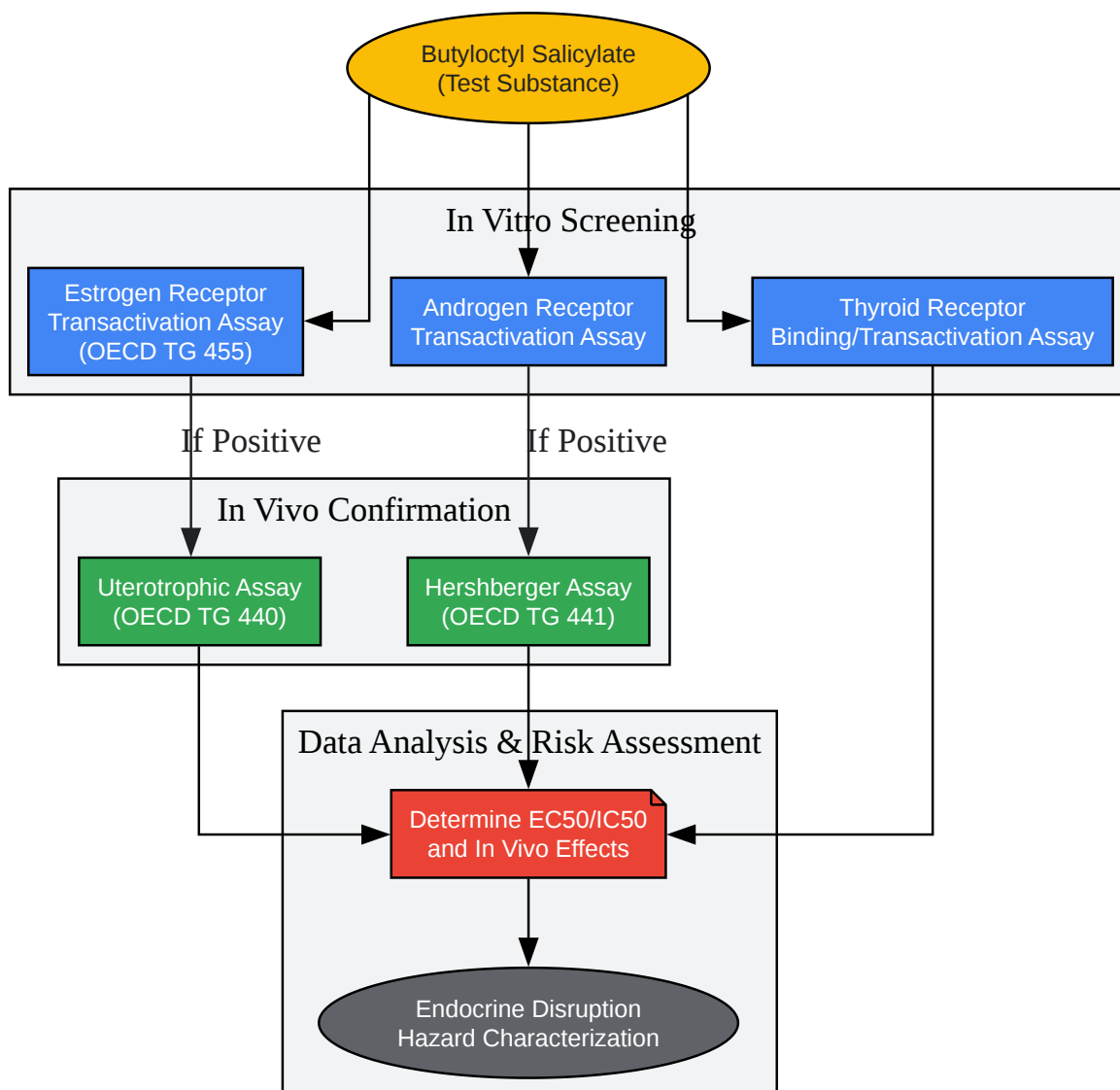
Visualizing Pathways and Workflows

The following diagrams illustrate the potential signaling pathway for estrogenic endocrine disruption and a proposed workflow for the comprehensive assessment of **Butyloctyl salicylate**.



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Caption: Potential estrogen receptor signaling pathway for **Butyloctyl salicylate**.



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Caption: Proposed experimental workflow for assessing endocrine disruption.

Conclusion and Future Directions

The current body of evidence is insufficient to definitively conclude on the endocrine-disrupting potential of **Butyloctyl salicylate**. While *in silico* models predict estrogenic activity and some regulatory bodies have raised concerns, there is a critical lack of direct experimental data from

validated in vitro and in vivo assays. Its structural similarity to octisalate provides a rationale for concern and underscores the need for empirical testing.

To ensure consumer safety and make informed regulatory decisions, it is imperative that the data gaps for **Butyloctyl salicylate** are filled. The experimental protocols outlined in this guide, based on internationally recognized OECD test guidelines, provide a clear path forward for researchers and the cosmetic industry to generate the necessary data for a comprehensive risk assessment. Future research should prioritize conducting these assays to determine the estrogenic, androgenic, and thyroid-disrupting potential of **Butyloctyl salicylate**. The results of these studies will be crucial for clarifying the safety profile of this widely used cosmetic ingredient.

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- To cite this document: BenchChem. [Investigating the Endocrine Disruption Potential of Butyloctyl Salicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049012#investigating-the-endocrine-disruption-potential-of-butyloctyl-salicylate]

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